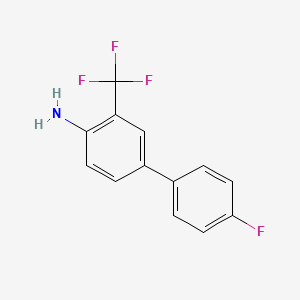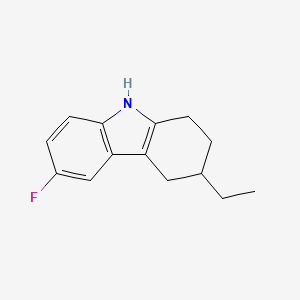
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds with a structure that includes a tricyclic system. This particular compound is characterized by the presence of an ethyl group at the 3rd position and a fluorine atom at the 6th position on the tetrahydrocarbazole ring. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl 4-oxocyclohexanecarboxylate with 4-fluorophenylhydrazine hydrochloride can yield the desired compound . The reaction typically requires a catalyst and specific temperature and pressure conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the carbazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carbazole-1-ones or benzazonine-diones, while substitution reactions can introduce various functional groups onto the carbazole ring .
科学的研究の応用
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
作用機序
The mechanism of action of 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, certain derivatives of carbazole have been shown to inhibit enzymes like butyrylcholinesterase, which is involved in the breakdown of neurotransmitters .
類似化合物との比較
Similar Compounds
Similar compounds to 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole include:
1,2,3,4-tetrahydrocarbazole: A parent compound with a similar tricyclic structure but lacking the ethyl and fluoro substituents.
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: A derivative with a fluorine atom at the 6th position but without the ethyl group.
2,3,4,9-tetrahydro-1H-carbazole: Another derivative with a similar structure but without the ethyl and fluoro substituents.
Uniqueness
The presence of both the ethyl group at the 3rd position and the fluorine atom at the 6th position makes this compound unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C14H16FN |
|---|---|
分子量 |
217.28 g/mol |
IUPAC名 |
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16FN/c1-2-9-3-5-13-11(7-9)12-8-10(15)4-6-14(12)16-13/h4,6,8-9,16H,2-3,5,7H2,1H3 |
InChIキー |
YFXNBGOJMQNSQI-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC2=C(C1)C3=C(N2)C=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


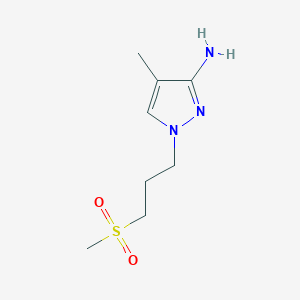

![2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)
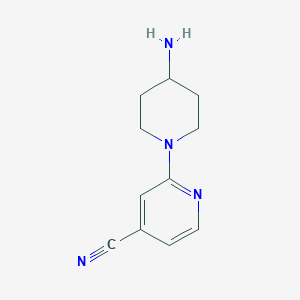


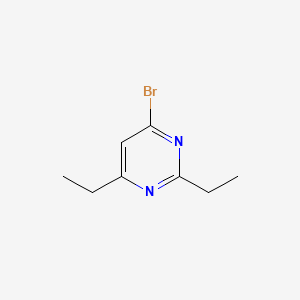
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
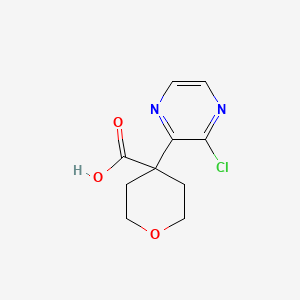
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)

